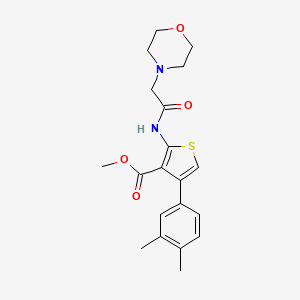
Methyl 4-(3,4-dimethylphenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3,4-dimethylphenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(3,4-dimethylphenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound belongs to a class of thiophene derivatives, characterized by the following structure:
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been identified as a potential inhibitor of certain protein kinases involved in cancer cell proliferation and survival. This compound may exert its effects through:
- Inhibition of Kinase Activity : Similar compounds have shown promise in inhibiting kinases such as TRKA (neurotrophic tyrosine receptor kinase A) and DYRK1A/B (dual-specificity tyrosine phosphorylation-regulated kinases), which are often overexpressed in cancer cells .
- Modulation of Cell Signaling Pathways : By affecting key signaling pathways related to cell growth and apoptosis, this compound may contribute to the suppression of tumor growth.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes findings from key studies:
| Cell Line | IC₅₀ (µM) | Activity Description |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Moderate inhibition of cell proliferation |
| HCT116 (Colon Cancer) | 3.2 | Strong antiproliferative effects |
| MDA-MB-231 (Breast) | 4.5 | Notable reduction in cell viability |
| SK-HEP-1 (Liver Cancer) | 6.0 | Moderate cytotoxicity observed |
These results indicate that the compound has varying degrees of effectiveness across different cancer types, suggesting a potential for broader applications in oncology.
Case Studies
- Case Study on Lung Cancer : A study involving A549 cells treated with this compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound may induce programmed cell death through its action on specific signaling pathways.
- Combination Therapy Assessment : In another study, this compound was evaluated in combination with standard chemotherapy agents. The results indicated enhanced efficacy when used alongside cisplatin, leading to synergistic effects that improved overall treatment outcomes in preclinical models.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : The next step involves assessing the biological activity of this compound in animal models to validate its therapeutic potential.
- Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its effects will provide deeper insights into its role as a potential anticancer agent.
- Safety and Toxicology Profiles : Comprehensive toxicological studies are essential to determine the safety profile before clinical applications can be considered.
Propiedades
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-4-5-15(10-14(13)2)16-12-27-19(18(16)20(24)25-3)21-17(23)11-22-6-8-26-9-7-22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXXVSNSJVUSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













